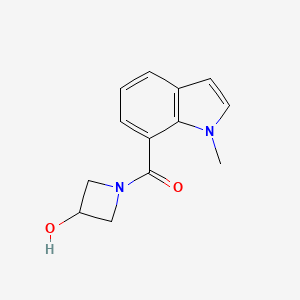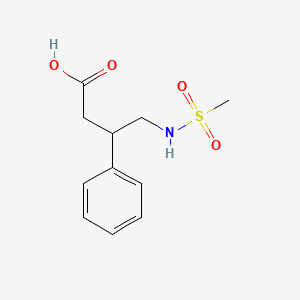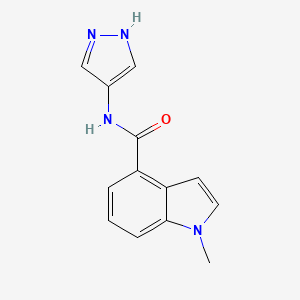
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone, also known as HAMI, is a synthetic compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. HAMI is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. Inflammatory pathways such as NF-κB have also been shown to be inhibited by (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to induce autophagy, a process by which cells break down and recycle damaged or unwanted components. (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has also been shown to affect the expression of certain genes, suggesting that it may have epigenetic effects as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone in lab experiments is its availability and ease of synthesis. (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone can be synthesized on a large scale, making it readily available for research purposes. However, one limitation of using (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone in lab experiments is its potential toxicity. While (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to be relatively non-toxic in vitro, more research is needed to determine its safety in vivo.
Direcciones Futuras
There are many potential future directions for research on (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone. One area of focus could be on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's. Another area of research could be on the development of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone analogs with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone and its potential as a treatment for cancer and other diseases.
Métodos De Síntesis
The synthesis of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone involves several steps, starting with the reaction of 3-hydroxyazetidin-1-ylamine with 1-methylindole-7-carboxaldehyde. The resulting product is then treated with a reducing agent to form (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone. This method has been optimized and can be carried out on a large scale, making (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone readily available for research purposes.
Aplicaciones Científicas De Investigación
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone's ability to inhibit the growth of cancer cells. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone was shown to inhibit the growth of breast cancer cells in vitro. Other studies have investigated (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone's potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's.
Propiedades
IUPAC Name |
(3-hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-14-6-5-9-3-2-4-11(12(9)14)13(17)15-7-10(16)8-15/h2-6,10,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDQXUUSMPKPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)




![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)



